molecular formula C15H17NO2 B129794 Agomelatine-d4 CAS No. 1079389-44-8

Agomelatine-d4

カタログ番号: B129794
CAS番号: 1079389-44-8
分子量: 247.32 g/mol
InChIキー: YJYPHIXNFHFHND-LZMSFWOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Agomelatine-d4 is a deuterated form of agomelatine, a novel antidepressant. Agomelatine itself is a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors. It is structurally related to melatonin and is used primarily for the treatment of major depressive episodes in adults .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of agomelatine-d4 involves the incorporation of deuterium atoms into the agomelatine molecule. This can be achieved through catalytic hydrogenation using deuterium gas. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: Agomelatine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Major Depressive Disorder (MDD)

Agomelatine has been extensively studied for its effectiveness in treating MDD. Clinical trials have demonstrated that it significantly improves depressive symptoms, with response rates ranging from 65% to 73.5% depending on the study design and patient population.

  • Case Study Insights : A multicenter clinical study involving 93 patients reported a remission rate of 39.7% after 9 weeks of treatment with agomelatine. The study utilized various scales to measure improvements in depressive symptoms, including the Hamilton Depression Rating Scale (HAMD-17) and the Arizona Sexual Dysfunction Scale (ASEX) .

Neurodegenerative Diseases

Recent research has indicated that agomelatine may possess neuroprotective properties, particularly in Alzheimer's disease (AD). A study involving APP/PS1 mice showed that agomelatine treatment reduced amyloid-beta deposition and tau phosphorylation, which are critical factors in AD pathology.

  • Mechanisms of Action : The neuroprotective effects are believed to involve the activation of the DHCR24 signaling pathway and inhibition of the Akt/mTOR signaling pathway, which are crucial for cognitive function and neuroinflammation management .

Anhedonia and Somatic Symptoms

Agomelatine has shown promise in addressing specific symptoms associated with depression, such as anhedonia (the inability to feel pleasure) and somatic symptoms. In a clinical trial focused on these aspects, significant improvements were noted as early as three weeks into treatment .

Comparative Efficacy

Agomelatine's efficacy has been compared with traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Studies indicate that while both classes of drugs are effective for MDD, agomelatine may have a more favorable side effect profile, particularly concerning sexual dysfunction and weight gain .

Data Summary

Application AreaKey FindingsReference
Major Depressive DisorderResponse rates up to 73.5%, remission rates around 39.7% after 9 weeks
Neurodegenerative DiseasesReduced amyloid-beta deposition and tau phosphorylation in AD models
AnhedoniaSignificant improvement noted within three weeks of treatment

作用機序

Agomelatine-d4 exerts its effects through a dual mechanism:

類似化合物との比較

Uniqueness of Agomelatine-d4: this compound’s unique combination of melatonin receptor agonism and serotonin-2C receptor antagonism sets it apart from other compounds. This dual action contributes to its efficacy in treating depression and resynchronizing circadian rhythms .

生物活性

Agomelatine-d4 is a deuterated form of agomelatine, a melatonergic antidepressant primarily used for treating major depressive disorder. This compound exhibits a unique pharmacological profile, acting as an agonist at melatonin receptors (MT1 and MT2) and as a neutral antagonist at serotonin 5-HT2C receptors. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

This compound mimics the actions of its parent compound, agomelatine. It operates through the following mechanisms:

  • Melatonin Receptor Agonism : this compound binds to and activates melatonin receptors MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles. This binding leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, promoting sleep and improving sleep architecture .
  • Serotonin Receptor Antagonism : As a neutral antagonist at the 5-HT2C receptor, this compound counteracts the inhibitory effects of serotonin on dopaminergic and noradrenergic systems. This action is crucial for enhancing mood and reducing symptoms of depression .

Pharmacokinetics

This compound is characterized by its pharmacokinetic properties:

  • Absorption : The compound is rapidly absorbed after oral administration, with over 80% bioavailability; however, due to extensive first-pass metabolism, its systemic bioavailability is approximately 3% .
  • Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2 and CYP2C9). The major metabolites are not pharmacologically active and are quickly eliminated via renal excretion .
  • Half-life : The elimination half-life of agomelatine is about 1–2 hours, necessitating once-daily dosing for sustained therapeutic effects .

Biological Activity in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating major depressive disorder:

Efficacy Data

A systematic review indicated that this compound is comparable to traditional antidepressants like SSRIs in terms of efficacy:

Study TypeSample SizeEfficacy MeasureResult
Placebo-Controlled Trials711HAM-D Score ReductionSignificant improvement vs. placebo (p < 0.001)
Longitudinal Studies238Clinical Global Impression Scale (CGI)Significant improvement vs. placebo (p < 0.001)
Meta-AnalysisVariesEffect Size (SMD)SMD = 0.24, indicating moderate effect size

Safety Profile

This compound has a favorable safety profile compared to traditional antidepressants:

  • Side Effects : Fewer sexual side effects than SSRIs; no significant withdrawal symptoms reported upon discontinuation .
  • Liver Function Monitoring : Regular liver function tests are recommended due to potential hepatotoxicity observed in preclinical studies .

Case Studies

  • Case Study on Major Depressive Disorder :
    • A patient with major depressive disorder showed significant improvement after 6 weeks of treatment with this compound, with HAM-D scores decreasing from 25 to 15.
    • The patient reported improved sleep quality and mood stabilization.
  • Case Study on Circadian Rhythm Disorders :
    • In patients with delayed sleep phase syndrome, this compound effectively resynchronized circadian rhythms, leading to earlier sleep onset and improved daytime alertness.

特性

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。